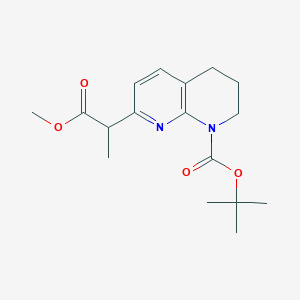

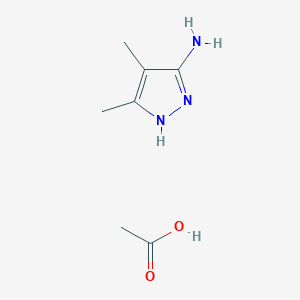

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another method involved the one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile .Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of indole derivatives can be analyzed using various techniques such as FT-IR and 1H-NMR .Chemical Reactions Analysis

Indoles are known for their versatility in chemical reactions. They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, the reaction of 3-(cyanoacetyl)-indoles and nitrile led to the synthesis of some hexahydropyrimido .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . The melting point of a similar compound is 211–213°C .Aplicaciones Científicas De Investigación

Antiproliferative Activities in Cancer Research

Indole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds similar to 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol have shown effective activities towards tumor cell lines such as HeLa, MCF-7, and HT-29 .

Inhibition of Aldose and Aldehyde Reductase

Indole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are enzymes involved in diabetic complications. The inhibition of these enzymes is a potential therapeutic approach for the management of diabetes-related issues .

Anti-HIV Properties

Novel indolyl derivatives have been reported to possess anti-HIV properties. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1, suggesting potential applications for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in HIV research .

Plant Hormone Research

Indole derivatives like indole-3-acetic acid are known to be plant hormones produced by the degradation of tryptophan in higher plants. This indicates that 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol could be explored for its applications in plant growth and development studies .

Antimicrobial Applications

Substituted indoles have been discovered to be effective in destroying persister cells of bacteria such as E. coli, P. aeruginosa, and S. aureus by damaging their membranes. This suggests a potential application for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in antimicrobial research .

Biologically Active Compounds for Treatment

Indole derivatives are increasingly being applied as biologically active compounds for the treatment of various disorders in the human body. Their properties make them suitable for research into treatments for cancer cells, microbes, and different types of human disorders .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

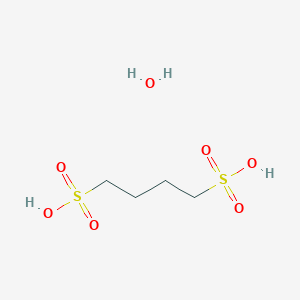

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)